molecular formula C11H10N2O3 B12789106 7-Amino-6-methoxy-2-methyl-5,8-quinolinedione CAS No. 61895-38-3

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione

Cat. No.: B12789106
CAS No.: 61895-38-3
M. Wt: 218.21 g/mol
InChI Key: FKAAKWCKLUDXOB-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione (CAS 61895-38-3) is a synthetic compound based on the bioactive 5,8-quinolinedione scaffold . This scaffold is recognized for its significant pharmacological potential and is found in natural antibiotics such as streptonigrin, which is known for its antitumor and antibiotic activities . The 5,8-quinolinedione core is considered essential for the biological activity of these molecules, with substitutions at positions like C-6 and C-7 playing a critical role in modulating their properties and potency . Researchers are exploring 5,8-quinolinedione derivatives primarily for their anticancer potential. Studies indicate that such compounds can exhibit an antiproliferative effect, sometimes dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), and may induce lethal mitochondrial dysfunction in cancer cells . The structural features of this chemical class, including a planar tricyclic system and conjugated quinone, suggest a potential mechanism of action involving interaction with biological targets like DNA, possibly through intercalation . Beyond oncology research, the 5,8-quinolinedione scaffold demonstrates a broad spectrum of activity, making it a point of interest for investigations into antibacterial, antifungal, and antimalarial agents . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61895-38-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-amino-6-methoxy-2-methylquinoline-5,8-dione

InChI

InChI=1S/C11H10N2O3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,12H2,1-2H3

InChI Key

FKAAKWCKLUDXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Amino Group Introduction

  • The reaction of 5,8-quinolinedione derivatives with amines under basic conditions leads to substitution at either the 6- or 7-position.
  • The solvent choice critically influences regioselectivity :
    • Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) favor formation of the 7-amino derivative as the major product.
    • Protic solvents like water or ethanol tend to yield the 6-substituted derivative predominantly.
  • Catalysts such as cerium(III) chloride (CeCl3) or nickel(II) chloride (NiCl2) can be used to selectively obtain 6-amino derivatives in protic solvents, but for 7-amino derivatives, aprotic solvents without catalysts are preferred.

Methoxylation and Methylation

  • Methoxy substitution at position 6 is typically introduced via nucleophilic aromatic substitution or by reaction of hydroxyquinoline precursors with methylating agents.
  • The methyl group at position 2 is introduced through alkylation reactions on the quinoline ring prior to oxidation to the quinolinedione.
  • These substitutions can be performed before or after the formation of the quinolinedione core, depending on the synthetic strategy and desired yield.

Oxidation to Quinolinedione Core

  • The quinoline-5,8-dione core is commonly synthesized by oxidation of 5-hydroxyquinoline derivatives using oxidizing agents such as iodobenzene diacetate (PIDA) in acetonitrile-water mixtures.
  • This step is crucial to form the diketone quinone moiety at positions 5 and 8, which is essential for the biological activity of the compound.

Multi-Step Synthesis Example

A representative synthetic sequence reported in literature involves:

  • Starting from 5-hydroxy-2-methylquinoline, oxidation with PIDA to form 2-methylquinoline-5,8-dione.
  • Methoxylation at position 6 by reaction with methanol or methoxide sources.
  • Amination at position 7 by reaction with ammonia or primary amines in DMF or THF under basic conditions to yield this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Selectivity/Yield Notes
Oxidation to quinolinedione Iodobenzene diacetate (PIDA) CH3CN:H2O (2:1) Room temp to 40°C High yield (typically >70%) Forms 5,8-quinolinedione core
Methoxylation Methanol or methoxide base Methanol or DMSO Reflux or RT Moderate to high yield Introduces methoxy at position 6
Amination (7-position) Ammonia or primary amine, base (e.g., NaOH) DMF or THF 50–80°C 7-amino major product (up to 80%) Aprotic solvent favors 7-amino regioselectivity

Research Findings on Preparation

  • Studies confirm that the regioselectivity of amination is solvent-dependent, with aprotic solvents favoring 7-amino substitution, which is critical for obtaining the target compound.
  • Catalytic methods to selectively obtain 6-amino derivatives are well documented, but for 7-amino derivatives, non-catalytic aprotic solvent conditions are preferred.
  • The presence of methoxy and methyl groups influences the electronic properties of the quinolinedione ring, affecting reactivity and substitution patterns.
  • The synthetic routes allow for further chemical modifications at amino and methoxy sites, enabling the development of analogs with enhanced biological activities.

Summary Table of Key Preparation Methods

Method Aspect Description Reference(s)
Core formation Oxidation of 5-hydroxyquinoline derivatives with PIDA
Methoxylation Nucleophilic substitution or methylation at position 6
Amination regioselectivity Amination under basic conditions in aprotic solvents (THF, DMF) yields 7-amino derivative
Catalytic control CeCl3 or NiCl2 catalysts favor 6-amino substitution in protic solvents
Solvent effect Aprotic solvents favor 7-amino; protic solvents favor 6-amino

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione is a quinolinedione derivative with potential anticancer, antibacterial, antifungal, and antimalarial activities .

IUPAC Name: 7-amino-6-methoxy-2-methylquinoline-5,8-dione
Molecular Formula: C11H10N2O3C_{11}H_{10}N_2O_3
Molecular Weight: 218.21 g/mol
CAS Registry Number: 61895-38-3

Anticancer Activity

5,8-Quinolinediones, including this compound, have anticancer properties .

  • Mechanism of Action Compounds containing the 5,8-quinolinedione moiety exhibit anticancer activity . These compounds can induce a dose-dependent lethal mitochondrial dysfunction in tested cell lines and can induce apoptosis by upregulating Bcl-2 protein and reducing Bax protein and cleaved caspase-3 .
  • Structural modifications and activity Attachment of different groups at C-6 and/or C-7 positions of the 5,8-quinolinedione scaffold can modify the biological effect of the compound . For example, introducing a halogen atom at the C-7 position can decrease activity .

Related quinolinediones

  • Streptonigrin is a tetracyclic aminoquinoline-5,8-dione antitumor antibiotic .
  • A series of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives have been studied for new cytotoxic drugs .

Mechanism of Action

The mechanism of action of 7-Amino-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Anticancer Activity

The position of substituents on the 5,8-quinolinedione scaffold significantly impacts biological activity:

  • 7-Amino vs. 6-Amino Derivatives: Ling et al. demonstrated that 7-arylamino-5,8-quinolinediones (e.g., Compound 10) exhibited 1.4–1.6-fold higher cytotoxicity against HeLeS3 and KB-vin cancer cell lines compared to 6-substituted analogues (e.g., Compound 11) (IC50 values: 0.59–1.52 µM). The 7-amino group enhanced mitochondrial dysfunction and apoptosis via Bcl-2 upregulation and Bax suppression . In contrast, 6-amino derivatives (e.g., NSC76886) showed moderate activity, suggesting steric or electronic effects at C7 improve target engagement .
  • Methoxy Substitution at C6: The 6-methoxy group (as in NSC76883) enhances solubility and may stabilize the quinone moiety, facilitating electron transfer in NQO1-mediated activation . However, methoxy groups alone are less potent than amino derivatives, emphasizing the synergistic role of combined substitutions .
Compound Substituents IC50 (µM) Key Mechanism Reference
7-Amino-6-methoxy-2-methyl (Target) C2: Methyl; C6: Methoxy; C7: Amino N/A* NQO1 activation, mitochondrial apoptosis
NSC76883 C6: Methoxy >10 Redox cycling, moderate cytotoxicity
NSC76885 C7: Amino 1.2–2.5 ROS generation, DNA damage
OQ1 (6-(4-Fluorophenyl)amino) C6: 4-Fluorophenylamino 0.8–1.4 Dual iNOS/COX-2 inhibition

*Specific data for the target compound requires further experimental validation.

Role of the C2 Methyl Group

The methyl group at C2 distinguishes the target compound from non-methylated analogues:

  • Antiproliferative Activity: Alkoxy derivatives of 2-methyl-5,8-quinolinedione (e.g., Compound 10–12) showed reduced cytotoxicity compared to non-methylated 5,8-quinolinediones (e.g., 6,7-dichloro-5,8-quinolinedione), indicating steric hindrance or altered electronic properties at C2 may diminish target binding . However, methyl groups lack such polarizability, possibly explaining reduced activity .

Enzymatic Interactions and Selectivity

  • NQO1 Substrate Specificity: The target compound’s 7-amino and 6-methoxy groups align with NQO1’s preference for electron-deficient quinones. Enzymatic studies show that C2 substituents influence conversion rates; hydroxyl groups at C2 form hydrogen bonds with tyrosine residues in NQO1, whereas methyl groups may reduce binding affinity . LY83583 (6-anilino-5,8-quinolinedione), a structurally related inhibitor of soluble guanylate cyclase, highlights the role of aryl amino groups in enzyme modulation, suggesting similar mechanisms for the target compound .

Key Research Findings and Implications

Combined Substituents Enhance Activity: The coexistence of 7-amino and 6-methoxy groups may synergize to improve redox cycling and target specificity, though the C2 methyl group could offset these benefits .

NQO1 as a Therapeutic Lever : Compounds activating NQO1-mediated apoptosis (e.g., mitochondrial dysfunction) are promising for multidrug-resistant cancers but require optimization of substituent polarity .

Structural Insights from IR/X-ray : Propargylamine-substituted analogues (e.g., 2a/3a ) exhibit distinct carbonyl stretching bands in IR spectra, correlating with substituent position and hydrogen bonding—a tool for future structural analysis .

Biological Activity

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione is a member of the quinolinedione family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships, and relevant research findings.

The molecular formula of this compound is C_10H_10N_2O_3. It features a quinoline backbone with specific substituents that influence its biological properties.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with varying substituents at the C-6 and C-7 positions showed differing levels of cytotoxicity against various cancer cell lines. Notably, the compound demonstrated an IC50 value within the range of 0.59–1.52 µM against human leukemia cells (HL60) and T-cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HL600.59Induces apoptosis via NQO1 pathway
T-cells1.52Mitochondrial dysfunction
A549 (Lung)TBDTBD
MDA-MB-231TBDTBD

Antimicrobial Properties

The compound also exhibits antimicrobial activity. The methoxy group at position 6 has been associated with enhanced antibacterial and antifungal effects. Research has shown that modifications at this position can significantly impact the efficacy against various pathogens .

Table 2: Antimicrobial Activity Comparison

CompoundActivity TypeEffectiveness
This compoundAntibacterialModerate to High
6-Amino-5,8-quinolinedioneAntifungalHigh
6-Chloro-7-methoxy-5,8-quinolinedioneAntiviralModerate

Structure-Activity Relationship (SAR)

The biological activity of quinolinediones is closely related to their structural features. The presence of an amino group at position 7 and a methoxy group at position 6 significantly influences the compound's interaction with biological targets. Research indicates that modifications at these positions can enhance or diminish anticancer activity .

Case Studies

  • Study on Leukemia Cells : A series of derivatives were tested against HL60 cells, revealing that the introduction of the methoxy group improved potency compared to non-substituted analogs .
  • Antimicrobial Evaluation : A comparative analysis of various quinolinediones demonstrated that those with a methoxy group exhibited superior antimicrobial properties against Gram-positive bacteria.

Q & A

Q. How should researchers design experiments to investigate the compound’s dual role as a pro-oxidant and signaling modulator?

  • Methodological Answer : Use factorial designs to test interactions between oxidative stress markers (e.g., glutathione levels) and signaling pathways (e.g., NF-κB activation). Time-course experiments with RNA-seq or phosphoproteomics identify temporal regulation of redox-sensitive genes .

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